molecular formula C16H19N3O2 B604667 2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE CAS No. 353478-44-1

2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE

Cat. No.: B604667
CAS No.: 353478-44-1
M. Wt: 285.34g/mol
InChI Key: LXLNMHOCZYXKCJ-GZTJUZNOSA-N
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Description

2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an indene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE typically involves the reaction of 4-methylpiperazine with an appropriate indene-1,3-dione precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE is unique due to its specific combination of an indene-1,3-dione moiety with a methyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

353478-44-1

Molecular Formula

C16H19N3O2

Molecular Weight

285.34g/mol

IUPAC Name

3-hydroxy-2-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]inden-1-one

InChI

InChI=1S/C16H19N3O2/c1-11(17-19-9-7-18(2)8-10-19)14-15(20)12-5-3-4-6-13(12)16(14)21/h3-6,20H,7-10H2,1-2H3/b17-11+

InChI Key

LXLNMHOCZYXKCJ-GZTJUZNOSA-N

SMILES

CC(=NN1CCN(CC1)C)C2=C(C3=CC=CC=C3C2=O)O

Origin of Product

United States

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